JTE-907

Vue d'ensemble

Description

JTE-907 is a selective peripheral cannabinoid (CB2) receptor agonist with Kd values of 25 and 2,370, 1.55 and 1,060, and 0.38 and 1,050 nM for human, mouse, and rat CB2 and CB1 receptors, respectively. It increases forskolin-stimulated cAMP production in CHO cells expressing human and mouse CB2 in a dose-dependent manner. In vivo, this compound inhibits carrageenin-induced edema in mouse paws with an ED50 value of 0.05 mg/kg. This compound also inhibits spontaneous scratching in a mouse model of chronic dermatitis at doses of 1 and 10 mg/kg.

Potent and selective ligands for cannabinoid type 2 receptors (CB2Rs) may have therapeutic potential for treating CB2Rs related inflammatory diseases. JTE 907 is a selective cannabinoid CB2 receptor inverse agonist with anti-inflammatory properties (2,3).

This compound is a drug used in scientific research that acts as a selective CB2 inverse agonist. It has antiinflammatory effects in animal studies,thought to be mediated by an interaction between the CB2 receptor and IgE.

Applications De Recherche Scientifique

Endocrinologie : Sécrétion d'insuline et prolifération des β-cellules

JTE-907 a montré qu'il stimulait significativement la sécrétion d'insuline à partir d'îlots humains et murins isolés. Cet effet s'accompagne d'élévations de l'IP1 et du [Ca^2+]i, mais aucune modification de la production d'AMPc {_svg_1}. De plus, this compound réduit l'apoptose induite par les cytokines et favorise la prolifération des β-cellules, suggérant son potentiel dans la gestion du diabète et la préservation de la masse des β-cellules .

Immunologie : Modulation de la réponse immunitaire

Dans les contextes immunologiques, this compound améliore la réponse immunitaire chez les modèles murins. Il a été utilisé pour étudier les effets des interactants du récepteur CB2 sur la réponse immunitaire aux vaccins chez la souris, indiquant son rôle dans la modulation des fonctions immunitaires .

Neurosciences : Effets neuroprotecteurs

Le rôle de this compound en neurosciences comprend ses effets neuroprotecteurs potentiels. Il agit comme un agoniste inverse sélectif du CB2, ce qui a des implications dans la neuroinflammation et les troubles neurodégénératifs. L'interaction du composé avec les récepteurs cannabinoïdes pourrait offrir des stratégies thérapeutiques pour des maladies comme Alzheimer et Parkinson .

Pharmacologie : Propriétés anti-inflammatoires

Pharmacologiquement, this compound est caractérisé comme un ligand sélectif du récepteur CB2 avec une forte affinité. Il présente des effets anti-inflammatoires in vivo, tels que l'inhibition de l'œdème de la patte de souris induit par la carragénine, ce qui est indicatif de son potentiel en tant qu'agent anti-inflammatoire .

Oncologie : Applications de recherche sur le cancer

Bien que les applications directes en oncologie ne soient pas largement documentées, les propriétés anti-inflammatoires et immunomodulatrices de this compound suggèrent qu'il pourrait être pertinent dans la recherche sur le cancer. Ses effets sur la prolifération cellulaire et l'apoptose pourraient être significatifs dans l'étude de la biologie tumorale et de la thérapie .

Dermatologie : Traitement des affections cutanées

This compound a été étudié pour son efficacité dans les affections dermatologiques. Il supprime le comportement de grattage et l'activité nerveuse cutanée dans les modèles de dermatite atopique. L'administration orale de this compound s'est avérée améliorer les scores de dermatite, comparables à ceux du tacrolimus, un traitement standard de la dermatite atopique .

Mécanisme D'action

Target of Action

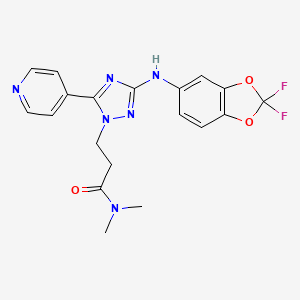

JTE-907 is a highly selective cannabinoid CB2 receptor inverse agonist . It binds with high affinity to human, mouse, and rat CB2 receptors . The Ki values for human, mouse, and rat CB2 are 35.9, 1.55, and 0.38 nM respectively . The CB2 receptors are expressed in peripheral nerves and other non-CNS tissues .

Mode of Action

This compound behaves as an inverse agonist, showing a concentration-dependent increase of forskolin-stimulated cAMP production in CHO cells expressing human and mouse CB2 in vitro . This is in contrast to Win55212-2 that reduces cAMP as an agonist .

Pharmacokinetics

It is known that this compound can be administered orally .

Result of Action

This compound significantly stimulates insulin secretion from islets isolated from human donors and islets from Gpr55+/+ and Gpr55−/− mice . It also significantly reduces cytokine-induced apoptosis in human and mouse islets and promotes human β-cell proliferation . In animal studies, this compound has shown anti-inflammatory effects .

Action Environment

It is known that this compound can inhibit carrageenin-induced mouse paw edema when dosed orally , suggesting that its efficacy can be observed in vivo.

Propriétés

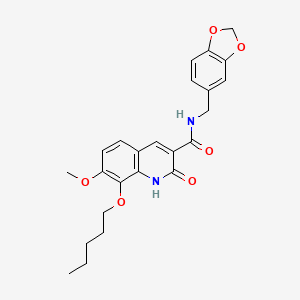

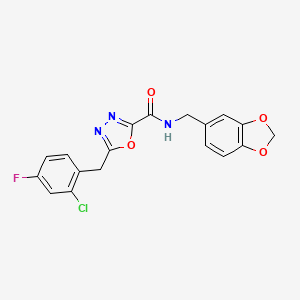

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-7-methoxy-2-oxo-8-pentoxy-1H-quinoline-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O6/c1-3-4-5-10-30-22-19(29-2)9-7-16-12-17(24(28)26-21(16)22)23(27)25-13-15-6-8-18-20(11-15)32-14-31-18/h6-9,11-12H,3-5,10,13-14H2,1-2H3,(H,25,27)(H,26,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRAJFFFXJYFVOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=C(C=CC2=C1NC(=O)C(=C2)C(=O)NCC3=CC4=C(C=C3)OCO4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001010010 | |

| Record name | JTE-907 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001010010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

282089-49-0 | |

| Record name | N-(1,3-Benzodioxol-5-ylmethyl)-1,2-dihydro-7-methoxy-2-oxo-8-(pentyloxy)-3-quinolinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=282089-49-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | JTE-907 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0282089490 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | JTE-907 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001010010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | JTE-907 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | JTE-907 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DAV3Q7SNOL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

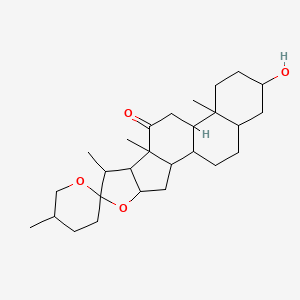

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(3R)-3-aminopyrrolidin-1-yl]-6-propan-2-ylpyrimidin-2-amine](/img/structure/B1673020.png)

![2-[(1R)-5-cyano-8-methyl-1-propyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl]acetic acid](/img/structure/B1673024.png)